4,7-Dibromo-2-hydrazinylbenzo[d]thiazole
Overview
Description
4,7-Dibromo-2-hydrazinylbenzo[d]thiazole is a brominated aromatic heterocyclic compound with the molecular formula C7H5Br2N3S. This compound is characterized by the presence of two bromine atoms and a hydrazine group attached to the benzo[d]thiazole ring structure
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4,7-Dibromo-2-hydrazinylbenzo[d]thiazole typically involves the bromination of 2-hydrazinylbenzo[d]thiazole. The reaction conditions include the use of bromine (Br2) in an appropriate solvent, such as dichloromethane (DCM), under controlled temperature and reaction time to ensure selective bromination at the desired positions on the ring.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale bromination reactors with precise control over reaction parameters to achieve high yields and purity. The process may also include purification steps such as recrystallization or column chromatography to obtain the final product in high purity.
Chemical Reactions Analysis
Types of Reactions: 4,7-Dibromo-2-hydrazinylbenzo[d]thiazole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate (KMnO4) or hydrogen peroxide (H2O2).
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Common Reagents and Conditions:
Oxidation: KMnO4, H2O2, in aqueous or organic solvents.
Reduction: LiAlH4, NaBH4, in solvents such as ether or THF.
Substitution: Various nucleophiles (e.g., amines, alcohols) in the presence of a base.
Major Products Formed:
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Introduction of new functional groups such as amides, esters, or ethers.
Scientific Research Applications
4,7-Dibromo-2-hydrazinylbenzo[d]thiazole has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex organic compounds, including pharmaceuticals and agrochemicals.
Biology: The compound can be used as a probe in biological studies to investigate enzyme activities or cellular processes.
Medicine: It has potential therapeutic applications, particularly in the development of new drugs targeting various diseases.
Industry: The compound is used in the production of materials with specific properties, such as flame retardants or dyes.
Mechanism of Action
The mechanism by which 4,7-Dibromo-2-hydrazinylbenzo[d]thiazole exerts its effects depends on its specific application. For example, in medicinal chemistry, the compound may interact with biological targets such as enzymes or receptors, leading to the modulation of biological pathways. The exact molecular targets and pathways involved would vary based on the context of its use.
Comparison with Similar Compounds
4,7-Dibromobenzo[d]thiazole: Similar structure but lacks the hydrazine group.
2-Hydrazinobenzo[d]thiazole: Similar structure but lacks the bromine atoms.
4,7-Dibromo-2-phenylbenzo[d]thiazole: Similar structure but has a phenyl group instead of a hydrazine group.
Properties
IUPAC Name |
(4,7-dibromo-1,3-benzothiazol-2-yl)hydrazine | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5Br2N3S/c8-3-1-2-4(9)6-5(3)11-7(12-10)13-6/h1-2H,10H2,(H,11,12) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JKMWDHCIORLGAE-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C2C(=C1Br)N=C(S2)NN)Br | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5Br2N3S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
323.01 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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